3-(2-Methylbenzyloxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylbenzyloxy)-1,2-propanediol is an organic compound with a molecular formula of C11H16O3 It is characterized by the presence of a benzyloxy group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzyloxy)-1,2-propanediol typically involves the reaction of 2-methylbenzyl alcohol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbenzyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Methylbenzyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylbenzyloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzyl alcohol: A precursor in the synthesis of 3-(2-Methylbenzyloxy)-1,2-propanediol.
Epichlorohydrin: Another precursor used in the synthesis process.
Benzyl alcohol: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its benzyloxy group and propanediol backbone make it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
79906-62-0 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-9-4-2-3-5-10(9)7-14-8-11(13)6-12/h2-5,11-13H,6-8H2,1H3 |
InChI Key |
PYDFXJCTDLAHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.